molecular formula C13H12O2S B8424735 Methyl 3-methyl-5-phenylthiophene-2-carboxylate

Methyl 3-methyl-5-phenylthiophene-2-carboxylate

Cat. No.: B8424735
M. Wt: 232.30 g/mol
InChI Key: IJFPWDLPYQGDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methyl-5-phenylthiophene-2-carboxylate is a thiophene derivative, a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Properties

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

methyl 3-methyl-5-phenylthiophene-2-carboxylate

InChI

InChI=1S/C13H12O2S/c1-9-8-11(10-6-4-3-5-7-10)16-12(9)13(14)15-2/h3-8H,1-2H3

InChI Key

IJFPWDLPYQGDHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-methyl-5-phenylthiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Methyl 3-methyl-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-methyl-5-phenylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Methyl 3-methyl-5-phenylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

These compounds share the thiophene core structure but differ in their substituents, leading to variations in their chemical properties and applications.

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